molecular formula C14H21BN2O4 B3216428 5-(3-HYDROXYPROPANAMIDO)PYRIDINE-3-BORONIC ACID PINACOL ESTER CAS No. 1171891-30-7

5-(3-HYDROXYPROPANAMIDO)PYRIDINE-3-BORONIC ACID PINACOL ESTER

Cat. No.: B3216428
CAS No.: 1171891-30-7
M. Wt: 292.14 g/mol
InChI Key: ZAVUROLZVODJCS-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry Boronic esters are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as this compound, are commonly used in the suzuki-miyaura cross-coupling reactions . They are known to interact with palladium catalysts during these reactions .

Mode of Action

The compound, being a boronic ester, is likely to participate in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organoboron group to a palladium complex . This process is known as transmetalation .

Biochemical Pathways

The compound’s involvement in the Suzuki-Miyaura cross-coupling reactions suggests that it affects the biochemical pathways related to carbon-carbon bond formation . The resulting organopalladium complex can then undergo reductive elimination to form a new carbon-carbon bond .

Pharmacokinetics

Boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be strongly influenced by pH . Additionally, the success of the Suzuki-Miyaura cross-coupling reactions can depend on the presence of a suitable palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester typically involves the reaction of 5-(3-Hydroxypropanamido)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acids and boronates.

    Reduction: Alcohols and alkanes.

    Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester is unique due to its hydroxypropanamido group, which provides additional functionalization possibilities and enhances its reactivity in certain chemical reactions. This makes it a valuable compound for specialized applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-11(9-16-8-10)17-12(19)5-6-18/h7-9,18H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVUROLZVODJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726099
Record name 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171891-30-7
Record name 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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